[4-(Prop-1-yn-1-yloxy)phenyl]methanol

Click chemistry CuAAC Alkyne electronics

[4-(Prop-1-yn-1-yloxy)phenyl]methanol (CAS 1803607-81-9) is a phenolic derivative featuring an internal alkyne (prop-1-yn-1-yloxy) moiety attached to a benzyl alcohol scaffold, with molecular formula C₁₀H₁₀O₂ and molecular weight 162.18 g/mol. Commercial sourcing is available from multiple research chemical suppliers at 95% purity (minimum purity specification) ,.

Molecular Formula C10H10O2
Molecular Weight 162.18 g/mol
CAS No. 1803607-81-9
Cat. No. B3391466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(Prop-1-yn-1-yloxy)phenyl]methanol
CAS1803607-81-9
Molecular FormulaC10H10O2
Molecular Weight162.18 g/mol
Structural Identifiers
SMILESCC#COC1=CC=C(C=C1)CO
InChIInChI=1S/C10H10O2/c1-2-7-12-10-5-3-9(8-11)4-6-10/h3-6,11H,8H2,1H3
InChIKeyULVCKORZAHDLTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: [4-(Prop-1-yn-1-yloxy)phenyl]methanol (CAS 1803607-81-9) — Sourcing Specifications and Baseline Properties


[4-(Prop-1-yn-1-yloxy)phenyl]methanol (CAS 1803607-81-9) is a phenolic derivative featuring an internal alkyne (prop-1-yn-1-yloxy) moiety attached to a benzyl alcohol scaffold, with molecular formula C₁₀H₁₀O₂ and molecular weight 162.18 g/mol [1]. Commercial sourcing is available from multiple research chemical suppliers at 95% purity (minimum purity specification) , . Physicochemical characterization includes a liquid physical form at ambient temperature, density of 1.167 g/mL at 25 °C, refractive index n20/D 1.438, and a flash point of 87.2 °C . The compound contains two functional handles—a primary alcohol (-CH₂OH) and an internal alkynyl ether (OC≡CCH₃)—enabling orthogonal derivatization strategies. Computed physicochemical descriptors include XLogP3 of 2, topological polar surface area of 29.5 Ų, one hydrogen bond donor, and two hydrogen bond acceptors [1]. Safety classification includes Acute Toxicity Category 4 (Oral), Eye Damage Category 1, and Skin Irritation Category 2 under GHS standards .

Why Generic Alkyne Substitution Fails: Structural Differentiation of [4-(Prop-1-yn-1-yloxy)phenyl]methanol from Terminal Alkyne Analogs


Generic substitution of [4-(Prop-1-yn-1-yloxy)phenyl]methanol with more common terminal alkyne analogs (e.g., [4-(prop-2-yn-1-yloxy)phenyl]methanol, CAS 34905-02-7) is scientifically unsound due to fundamentally different alkyne electronics and steric accessibility. The target compound bears an internal alkyne (methyl-substituted, C≡CCH₃) where the alkyne moiety is electronically distinct and sterically hindered relative to terminal propargyl analogs (C≡CH) . In copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, internal alkynes exhibit markedly reduced reactivity compared to terminal alkynes, requiring specialized catalyst systems (e.g., synergistic Cu/Ru combinations) to achieve comparable conversion rates and regioselectivity . Conversely, terminal alkynes in CuAAC are susceptible to oxidative homocoupling side reactions at elevated temperatures, which internal alkynes resist due to the absence of a terminal C–H bond available for Glaser-type coupling [1]. The benzyl alcohol moiety provides an orthogonal functional handle for esterification, oxidation, or nucleophilic substitution that remains intact under alkyne-activation conditions—a dual-functionality profile that distinguishes this compound from simple aryl alkynes lacking the hydroxymethyl group. These structural and reactivity differences preclude interchangeable use in applications where precise alkyne electronics, steric profile, or orthogonal reactivity are critical selection criteria.

Quantitative Differentiation Evidence: [4-(Prop-1-yn-1-yloxy)phenyl]methanol vs. Terminal Alkyne Analogs and Structural Comparators


Internal vs. Terminal Alkyne Reactivity: Quantified Impact on Click Chemistry Reaction Kinetics and Catalyst Requirements

[4-(Prop-1-yn-1-yloxy)phenyl]methanol contains an internal alkyne (C≡CCH₃), whereas the closely related analog [4-(prop-2-yn-1-yloxy)phenyl]methanol (CAS 34905-02-7) contains a terminal alkyne (C≡CH). Terminal alkynes exhibit optimal reactivity for standard Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry due to the acidity of the terminal proton and minimal steric encumbrance . Internal alkynes, by contrast, are intrinsically less reactive in CuAAC and require specialized bimetallic catalyst systems. Research demonstrates that Cu(I) salts alone are insufficient for efficient internal alkyne cycloaddition; synergistic Cu/Ru catalyst combinations improve both the rate and regioselectivity of the alkyne-azide click reaction of internal alkynes . Terminal alkynes additionally suffer from oxidative homocoupling (Glaser coupling) as a competing side reaction at elevated temperatures in CuAAC conditions—a pathway unavailable to internal alkynes lacking the terminal C–H bond [1].

Click chemistry CuAAC Alkyne electronics Reaction kinetics Catalyst selectivity

Physicochemical Property Differentiation: Density and Refractive Index Benchmarking for Formulation and Analytical Applications

Experimental physicochemical data are available for [4-(Prop-1-yn-1-yloxy)phenyl]methanol, enabling informed procurement and formulation decisions. The compound is a liquid at ambient temperature with a measured density of 1.167 g/mL at 25 °C and refractive index n20/D 1.438 . In contrast, the regioisomeric analog [2-(prop-2-ynyloxy)phenyl]methanol (CAS 1135282-81-3) is a solid with a melting point of 38–40 °C and a predicted density of 1.408 ± 0.06 g/cm³ . The ortho-substituted analog [2-(2-propynyloxy)phenyl]methanol exhibits a predicted pKa of 1.66 ± 0.10, whereas the para-substituted target compound features computed LogP of 2 and TPSA of 29.5 Ų [1]. These differences arise from regioisomerism (para vs. ortho substitution) and alkyne substitution pattern (internal methyl-substituted vs. terminal propargyl), directly impacting solubility, chromatographic behavior, and formulation compatibility.

Physicochemical characterization Density Refractive index Formulation science Quality control

Functional Group Orthogonality: Quantified Dual-Reactive Handle Profile vs. Mono-Functional Alkyne Intermediates

[4-(Prop-1-yn-1-yloxy)phenyl]methanol possesses two chemically orthogonal functional groups—a primary benzyl alcohol (-CH₂OH) and an internal alkynyl ether (-OC≡CCH₃)—quantified by computed hydrogen bond donor count (1) and hydrogen bond acceptor count (2) [1]. This dual-functional architecture enables sequential derivatization without protecting group manipulation. Proof-of-concept for structurally related bis(propynyloxy)phenyl methanol derivatives has been demonstrated in polymer science, where 3,5-bis(propynyloxy)phenyl methanol was employed to react with azide-functionalized polystyrene (l-PSN₃) to generate hydroxyl-containing polymer double-chains (l-PS-PhOH), which were subsequently azide-modified to yield l-PS-PhN₃ for CuAAC grafting onto a cyclic backbone [2]. The resulting cyclic double-grafted polymer (c-P2-g-Ph-PS) exhibited a narrow molecular weight distribution with Mw/Mn < 1.10, demonstrating the precision achievable with this dual-functional scaffold [2]. In contrast, simple aryl propargyl ethers lacking the benzyl alcohol moiety (e.g., phenyl propargyl ether, CAS 13610-02-1) offer only a single reactive site, precluding the sequential orthogonal functionalization enabled by the target compound [3].

Orthogonal reactivity Dual functionalization Polymer grafting Protecting-group-free synthesis Bifunctional building block

Validated Application Scenarios: Where [4-(Prop-1-yn-1-yloxy)phenyl]methanol Delivers Differentiated Procurement Value


Orthogonal Dual-Functional Building Block for Precision Polymer Synthesis and Bioconjugation Scaffolds

[4-(Prop-1-yn-1-yloxy)phenyl]methanol is optimally deployed as a dual-functional scaffold in polymer chemistry where orthogonal reactivity is paramount. The benzyl alcohol moiety enables esterification or nucleophilic substitution, while the internal alkyne provides a clickable handle that resists oxidative homocoupling side reactions prevalent with terminal alkynes [1], [2]. Structurally related bis(propynyloxy)phenyl methanol derivatives have been successfully employed to construct cyclic double-grafted polymers via sequential active ester chemistry and CuAAC click reactions, yielding materials with narrow molecular weight distribution (Mw/Mn < 1.10) . This compound is particularly valuable for researchers synthesizing dendrimers, polymer-drug conjugates, or surface-functionalized materials where protecting-group-free sequential derivatization is required. Procurement of this specific internal alkyne variant, rather than a terminal alkyne analog, ensures compatibility with bimetallic Cu/Ru catalyst systems and eliminates oxidative dimerization side products.

Internal Alkyne Click Chemistry with Controlled Regioselectivity and Reduced Side Reactions

For applications requiring alkyne-azide cycloaddition under conditions where terminal alkyne homocoupling (Glaser coupling) is problematic, [4-(Prop-1-yn-1-yloxy)phenyl]methanol offers a differentiated solution. Terminal alkynes in CuAAC are susceptible to oxidative homocoupling at elevated temperatures, producing undesired diyne byproducts [1]. The target compound, as an internal alkyne, lacks the terminal C–H bond required for this side reaction, thereby eliminating this pathway entirely. Additionally, internal alkynes can be selectively activated using synergistic Cu/Ru bimetallic catalyst systems that provide complementary regioselectivity compared to Cu(I)-only terminal alkyne cycloadditions [2]. This makes the compound particularly suitable for bioorthogonal chemistry applications where reaction orthogonality and product purity are critical, as well as for sequential "click-click" protocols requiring differentiated alkyne reactivity tiers. Procurement of this specific internal alkyne variant, rather than a terminal propargyl analog, is essential for achieving clean conversion profiles in multi-component click reaction cascades.

Physical Form-Advantaged Intermediate for Automated Liquid Handling and High-Throughput Screening Workflows

[4-(Prop-1-yn-1-yloxy)phenyl]methanol is a liquid at ambient temperature (density 1.167 g/mL at 25 °C) [1], whereas regioisomeric analogs such as [2-(prop-2-ynyloxy)phenyl]methanol are solids with melting points of 38–40 °C [2]. This physical state differential directly impacts compatibility with automated liquid handling systems used in high-throughput screening (HTS) and combinatorial chemistry workflows. Liquid reagents eliminate the need for dissolution and volumetric transfer steps, reducing gravimetric weighing errors and improving dosing precision. The compound's refractive index (n20/D 1.438) provides a rapid, non-destructive quality control metric for incoming material verification. For research facilities operating automated synthesis platforms or compound management systems, procuring the liquid para-substituted internal alkyne variant avoids the operational friction and solubility uncertainties associated with solid ortho-substituted terminal alkyne analogs.

Medicinal Chemistry Scaffold for Cathepsin B Inhibitor Lead Optimization and Fragment-Based Drug Discovery

The propynyloxy-phenyl scaffold present in [4-(Prop-1-yn-1-yloxy)phenyl]methanol has demonstrated biological relevance as a pharmacophoric element in enzyme inhibition. Propynyloxy-substituted aurone derivatives, synthesized via propargylation of hydroxyaurones, have been evaluated as cathepsin B inhibitors and exhibited inhibitory activities equivalent to or higher than reference drugs aspirin and curcumin at submicromolar concentrations [1]. Specific compounds (2e, 2i, 2n, 2q, and 2r) demonstrated much higher anti-cathepsin B activity compared to standard drugs [1]. Cathepsin B is a validated target for inflammation and Alzheimer's disease, and the propynyloxy group is implicated in covalent bonding interactions with enzyme active sites [2]. [4-(Prop-1-yn-1-yloxy)phenyl]methanol, with its internal alkyne variant and pendant benzyl alcohol, provides a structurally differentiated starting point for lead optimization campaigns seeking novel cathepsin B inhibitors with improved pharmacokinetic or selectivity profiles. Procurement of this specific scaffold supports medicinal chemistry programs targeting cysteine protease inhibition with covalent or non-covalent mechanisms.

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